Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Overview
Description
4,5-CQME from a plant source offered significant protection against H2O2-induced oxidative stress.
Natural product derived from plant source.
Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate is a natural product found in Ipomoea pes-caprae, Spuriopimpinella calycina, and Antonia ovata with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate has been utilized in the synthesis of prostanoids. Valiullina et al. (2019) discussed its intramolecular carbocyclization, leading to complex cyclical structures useful in medicinal chemistry (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
Pharmacological Applications
- Chlorogenic acid, a derivative of this compound, is known for various pharmacological activities like antioxidant, antimicrobial, and hepatoprotective properties. Maalik et al. (2016) highlight its significance in Traditional Chinese Medicines (Maalik, Bukhari, Zaidi, Shah, & Khan, 2016).
Material Science Applications
- A derivative of this compound has been used in the development of phthalonitrile resin with hyperbranched structure, showing potential for high-temperature resistant materials. Wang et al. (2020) describe its promising properties in materials science applications (Wang, Liu, Han, Guo, Zhou, Wang, Liu, & Zhao, 2020).
Crystallographic Applications
- The crystal structure of cynarine monohydrate, a related compound, has been studied using synchrotron powder X-ray diffraction, highlighting its hydrogen-bonding interactions. Kaduk et al. (2022) conducted this study, contributing to crystallography research (Kaduk, Boaz, Markun, Gindhart, & Blanton, 2022).
Mechanism of Action
Target of Action
The primary target of 4,5-Di-O-caffeoylquinic acid methyl ester is the Keap1/Nrf2 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and is involved in the regulation of antioxidant response elements (AREs).
Mode of Action
4,5-Di-O-caffeoylquinic acid methyl ester interacts with its targets by demonstrating strong antioxidant activity . It has significant free radical-scavenging abilities against DPPH , which helps in reducing oxidative stress. Additionally, it displays in vitro antiviral activity against the respiratory syncytial virus .
Biochemical Pathways
The compound affects the Keap1/Nrf2 pathway . Under oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to AREs and initiates the transcription of antioxidant genes. By targeting this pathway, 4,5-Di-O-caffeoylquinic acid methyl ester enhances the cellular antioxidant response, thereby protecting cells from oxidative damage .
Result of Action
The compound’s action results in the attenuation of oxidative damage in cells . It decreases Bax/Bcl-2 and Bak levels, suppressing H2O2-induced MAPKs phosphorylation . This leads to a reduction in oxidative stress and potential protection against diseases associated with oxidative damage .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,5-Di-O-caffeoylquinic acid methyl ester are not fully explored yet. It is known to possess various biological activities, including antioxidant and antiviral properties . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
In HepG2 cells, 4,5-Di-O-caffeoylquinic acid methyl ester has been shown to attenuate H2O2-induced oxidative damage . It reduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels and rescues glutathione (GSH) depletion
Molecular Mechanism
It has been shown to suppress H2O2-induced MAPKs phosphorylation . Additionally, it induces AKT phosphorylation in the presence or absence of H2O2 . It also regulates the Keap1/Nrf2 signaling pathway and enhances both the mRNA and protein expressions of HO-1 and NQO1 .
properties
IUPAC Name |
methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJBSZTYNDRXEQ-GMGOHGFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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